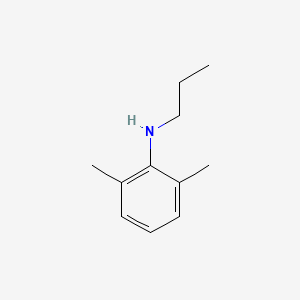

N-(2,6-dimethylphenyl)-N-propylamine

Descripción

BenchChem offers high-quality N-(2,6-dimethylphenyl)-N-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-N-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethyl-N-propylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYPATHQWVWUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of N-(2,6-dimethylphenyl)-N-propylamine

Physicochemical Profiling & Technical Handling of N-(2,6-Dimethylphenyl)-N-propylamine

Abstract

This technical guide provides a comprehensive physicochemical and safety profile of N-(2,6-dimethylphenyl)-N-propylamine (CAS 826-99-3), a critical secondary amine intermediate in the synthesis of amide-type local anesthetics and a structural analog to metabolites of lidocaine and ropivacaine.[1][2][3] Beyond its synthetic utility, this molecule presents specific challenges regarding nitrosamine impurity formation—a high-priority concern in modern pharmaceutical development.[2][3] This document details its structural properties, synthesis pathways, lipophilicity parameters, and rigorous handling protocols to mitigate genotoxic risks.[1][3]

Chemical Identity & Structural Analysis

N-(2,6-dimethylphenyl)-N-propylamine is a secondary aniline derivative characterized by a 2,6-xylidine core N-alkylated with a propyl chain.[1][2][3] The steric bulk of the ortho-methyl groups restricts rotation around the N-C(phenyl) bond, influencing both its basicity and reactivity compared to unhindered anilines.[1][3][4]

| Parameter | Data |

| IUPAC Name | N-propyl-2,6-dimethylaniline |

| Common Synonyms | N-propyl-2,6-xylidine; Propyl(2,6-xylyl)amine |

| CAS Number | 826-99-3 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| SMILES | CCCNc1c(C)cccc1C |

| Structure Class | Secondary Alkyl-Aryl Amine |

Physicochemical Properties

The physicochemical profile of N-(2,6-dimethylphenyl)-N-propylamine is dominated by its high lipophilicity and the steric inhibition of resonance (SIR) caused by the 2,6-dimethyl substitution.[1][2][3]

Thermodynamic & Solubility Data

| Property | Value (Experimental/Predicted) | Technical Insight |

| Physical State | Liquid (at 20°C) | Colorless to pale yellow; darkens upon oxidation.[1][2][3][4] |

| Boiling Point | ~235–245°C (Est.) | Higher than 2,6-xylidine (215°C) due to increased MW (+42 Da).[1][2][3] |

| Density | 0.93–0.95 g/mL | Less dense than water; phase separates easily.[2][3][4] |

| pKa (Conjugate Acid) | 4.6 – 5.1 (Pred.)[1][2][3][4] | N-alkylation increases basicity vs. 2,6-xylidine (pKa 3.95), but steric hindrance to solvation limits the magnitude of this shift.[1][3] |

| LogP (Octanol/Water) | 3.8 – 4.1 (Pred.) | Highly lipophilic.[1][2][3][4] Significant partitioning into organic phases during extraction.[2][3][4] |

| Water Solubility | < 100 mg/L | Practically insoluble in water; requires acidic pH for aqueous solubilization.[2][3][4] |

Structural Reactivity (The "Ortho Effect")

The two methyl groups at the 2 and 6 positions create a "protective pocket" around the nitrogen.[1][2][3][4]

-

Nucleophilicity: Reduced compared to N-propylaniline due to steric hindrance.[1][2][3][4] Acylation reactions require forcing conditions (higher heat, activated acyl chlorides).[1][2][3]

-

Basicity: The steric bulk forces the nitrogen lone pair out of conjugation with the phenyl ring (loss of planarity).[1][2][3][4] While this theoretically increases electron density on the nitrogen (increasing basicity), it also hinders the approach of solvent molecules necessary to stabilize the conjugate acid cation (decreasing basicity).[1][3][4] The net result is a pKa slightly higher than the parent xylidine but lower than typical aliphatic amines.[2][3][4]

Synthesis & Manufacturing Pathways

Two primary routes exist for the synthesis of N-(2,6-dimethylphenyl)-N-propylamine. The Reductive Amination route is preferred in pharmaceutical contexts due to higher selectivity and avoidance of over-alkylation (quaternary salt formation).[1][2][3][4]

Route A: Reductive Amination (Preferred)

Reaction of 2,6-dimethylaniline with propanal in the presence of a reducing agent (e.g., NaBH(OAc)₃ or H₂/Pd-C).[1][2][3]

-

Mechanism: Formation of an iminium intermediate followed by irreversible hydride reduction.[2][3][4]

-

Advantage: Minimizes formation of tertiary amine byproducts.[2][3][4][5]

Route B: Direct Alkylation

Reaction of 2,6-dimethylaniline with 1-bromopropane.[1][2][3]

-

Disadvantage: Difficult to control mono-alkylation; often yields mixtures of starting material, product, and N,N-dipropyl species.[1][3]

Figure 1: Comparative synthesis pathways. The reductive amination route (solid lines) offers superior selectivity over direct alkylation (dashed lines).[1][2][3][4]

Critical Safety: Nitrosamine Impurity Management

As a secondary amine, N-(2,6-dimethylphenyl)-N-propylamine is a direct precursor to Nitrosamines if exposed to nitrosating agents (nitrites, nitrous acid, NOx gases).[1][2][3]

Risk Identification: The potential impurity formed is N-nitroso-N-propyl-2,6-xylidine .[1][2][3]

-

Regulatory Status: Nitrosamines are part of the "Cohort of Concern" (ICH M7).[1][2][3][4]

-

Acceptable Intake (AI): Likely < 18 ng/day (generic potent carcinogen limit) unless specific toxicology data exists.[1][2][3][4]

Control Strategy:

-

Avoid Nitrites: Do not use sodium nitrite (NaNO₂) in steps involving this amine.[1][2][3][4] Use azide scavengers if nitrite quenching is required in previous steps.[2][3][4]

-

Solvent Audit: Ensure solvents (e.g., recovered toluene or DCM) are free of amine degradants or nitrite contaminants.[1][2][3][4]

-

Acid Scavenging: When using this amine in amide coupling (e.g., with acid chlorides), use non-nitrosatable bases (e.g., inorganic carbonates or tertiary amines like DIPEA) rather than excess secondary amine.[1][3]

Figure 2: Mechanism of potential nitrosamine formation.[1][2][3][4] Strict exclusion of nitrosating agents is required during storage and processing.

Analytical Characterization

To validate the identity and purity of N-(2,6-dimethylphenyl)-N-propylamine, the following analytical signatures are diagnostic.

1H-NMR Spectroscopy (CDCl₃, 400 MHz)

-

δ 6.9 – 7.1 ppm (m, 3H): Aromatic protons (H-3, H-4, H-5).[1][2][3] The 2,6-substitution pattern typically simplifies the aromatic region to a multiplet or apparent singlet/triplet.[3][4]

-

δ 2.9 – 3.1 ppm (t, 2H): N-CH₂ protons.[1][2][3] The chemical shift is diagnostic of the secondary amine.[2][3][4]

-

δ 2.3 ppm (s, 6H): Two methyl groups on the phenyl ring (Ar-CH₃).[1][2][3]

-

δ 1.5 – 1.7 ppm (m, 2H): Propyl methylene (CH₂-CH₃).[1][2][3]

-

δ 0.9 – 1.0 ppm (t, 3H): Terminal methyl of the propyl group.[1][3][4]

-

Broad singlet (~3-4 ppm): N-H proton (exchangeable with D₂O).[1][2][3][4]

HPLC Method Parameters (Reverse Phase)

Due to its basicity and lipophilicity, tailing is common.[1][2][3][4] Use a base-deactivated column or high pH buffer.[1][2][3][4]

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18).[1][2][3]

-

Mobile Phase: A: 10 mM Ammonium Bicarbonate (pH 9.5); B: Acetonitrile.[1][2][3][4]

-

Gradient: High organic start (e.g., 50% B) due to LogP ~4.[1][3]

-

Detection: UV at 210 nm (amide/amine absorption) and 262 nm (aromatic).[1][2][3][4]

Handling & Stability

-

Oxidation: Secondary amines can oxidize to hydroxylamines or imines upon prolonged exposure to air and light.[2][3][4] Store under inert atmosphere (Argon/Nitrogen).[1][2][3][4]

-

Hygroscopicity: Moderately hygroscopic.[2][3][4] Moisture uptake can complicate stoichiometry in subsequent coupling reactions.[2][3][4]

-

Toxicology: Treat as a toxic aniline derivative.[2][3][4] Potential for methemoglobinemia (characteristic of xylidines).[1][2][3][4] Wear full PPE (nitrile gloves, safety goggles, fume hood).[1][3]

References

-

ChemicalBook. (2023).[1][2][3][4] N-(2,6-dimethylphenyl)-N-propylamine Product Description & Synthesis. Link

-

European Medicines Agency (EMA). (2023).[1][2][3][4] Appendix 1: Acceptable intakes established for N-nitrosamines. Link

-

National Institute of Standards and Technology (NIST). (2022).[1][2][3][4] 2,6-Xylidine Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[2][3][4] Link

-

Medicines for Europe. (2023). Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs. Link

-

Organic Chemistry Portal. (2024).[1][2][3][4] Reductive Amination: Synthetic Protocols and Mechanisms. Link

Sources

An In-depth Technical Guide to the Solubility Profile of N-(2,6-dimethylphenyl)-N-propylamine in Organic Solvents

Abstract

N-(2,6-dimethylphenyl)-N-propylamine is a secondary amine with a molecular structure that suggests significant utility in synthetic chemistry and drug development. A comprehensive understanding of its solubility profile in various organic solvents is a fundamental prerequisite for its effective application in reaction chemistry, purification, formulation, and analytical method development. This technical guide provides a framework for understanding and determining the solubility of this compound. It delves into the theoretical principles governing its solubility, presents a predicted solubility profile based on its molecular structure, and offers detailed, field-proven experimental protocols for accurate quantitative measurement. The methodologies are designed to be self-validating, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Solubility Profiling

N-(2,6-dimethylphenyl)-N-propylamine (CAS: 826-99-3, Formula: C₁₁H₁₇N) is a substituted aromatic amine.[1] Its structure, featuring a sterically hindered 2,6-dimethylphenyl group and a flexible N-propyl chain, imparts a unique combination of lipophilicity and basicity. In drug discovery and development, solubility is a critical physicochemical parameter that influences everything from reaction kinetics to bioavailability.[2] A poorly characterized solubility profile can lead to significant challenges, including:

-

Inefficient Synthesis and Purification: Difficulty in selecting appropriate solvents for reactions, extractions, and crystallizations.

-

Formulation and Delivery Obstacles: Low solubility is a primary hurdle in developing effective oral and parenteral drug formulations.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step methodologies required to comprehensively map the solubility of N-(2,6-dimethylphenyl)-N-propylamine.

Theoretical Framework and Predicted Solubility Profile

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis:

-

Aromatic Ring (2,6-dimethylphenyl): This large, non-polar moiety contributes significantly to the molecule's hydrophobicity and promotes solubility in non-polar and aromatic solvents through van der Waals forces and π-π stacking interactions.

-

Secondary Amine (-NH-): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor.[3][4] It can also act as a weak hydrogen bond donor. This functional group increases polarity and allows for interactions with polar solvents. However, the steric hindrance from the adjacent dimethylphenyl group may slightly diminish the accessibility of the lone pair.[3]

-

N-Propyl Group: This flexible alkyl chain adds to the non-polar character of the molecule.

Based on this analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility Profile of N-(2,6-dimethylphenyl)-N-propylamine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The dominant non-polar structure (aromatic ring, alkyl chains) will interact favorably with non-polar solvents via London dispersion forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | The molecule's dipole moment and the amine's lone pair can interact with the dipoles of these solvents. DCM is an excellent solvent for many organic compounds. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The amine group can act as a hydrogen bond acceptor with the solvent's hydroxyl group. However, the large hydrophobic portion of the molecule will limit miscibility compared to smaller amines. |

| Highly Polar | Water | Low | The large, hydrophobic surface area (11 carbons) significantly outweighs the hydrogen bonding capability of the single amine group, leading to poor aqueous solubility.[4][5] |

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, rigorous experimental measurement is required. The "gold standard" for determining thermodynamic (equilibrium) solubility is the isothermal shake-flask method.[6] This method ensures that the system has reached a true equilibrium between the undissolved solid and the saturated solution, providing the most reliable and relevant solubility data.[6][7]

Core Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by establishing that equilibrium has been reached.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve equilibrium. The resulting saturated solution is then separated from the undissolved solid and its concentration is determined analytically.

// Diagram Specifications graph [size="7.6,5", dpi=72]; node [fontsize=10]; edge [fontsize=9, arrowsize=0.7]; }

Sources

- 1. N-(2,6-dimethylphenyl)-N-propylamine synthesis - chemicalbook [chemicalbook.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Physicochemical Profiling & Ionization Dynamics of N-(2,6-Dimethylphenyl)-N-propylamine

This technical guide details the physicochemical properties, ionization behavior, and experimental characterization of N-(2,6-dimethylphenyl)-N-propylamine (also known as N-propyl-2,6-xylidine ).

A Technical Guide for Analytical Method Development & Impurity Profiling

Molecular Identity & Structural Significance[1]

N-(2,6-dimethylphenyl)-N-propylamine (CAS: 826-99-3 ) is a secondary aromatic amine primarily encountered as a synthesis intermediate or process-related impurity in the manufacturing of amide-type local anesthetics, particularly Ropivacaine and Mepivacaine .

It is structurally distinct from Prilocaine (which is based on o-toluidine) and Lidocaine (which utilizes diethylamine). Its core scaffold is 2,6-xylidine , characterized by two methyl groups at the ortho positions of the phenyl ring. These groups exert profound steric effects that dictate its ionization constant (pKa) and solubility profile.

Chemical Structure & Identifiers

| Property | Detail |

| IUPAC Name | N-(2,6-dimethylphenyl)propan-1-amine |

| Common Names | N-propyl-2,6-xylidine; N-propyl-2,6-dimethylaniline |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Key Functional Group | Secondary Aniline (Sterically Hindered) |

| Role | Impurity (Ropivacaine synthesis); Metabolite (Xylidine derivatives) |

pKa & Ionization Behavior[5][6]

Understanding the pKa of N-propyl-2,6-xylidine is critical for HPLC buffer selection and predicting its behavior in biological matrices. Unlike typical aliphatic amines (pKa ~10.5) or simple anilines (pKa ~4.6), this molecule exhibits a unique ionization profile due to Steric Inhibition of Resonance (SIR) .

The Theoretical pKa Value

While experimental values for this specific impurity are rarely published in standard compendia, the pKa can be derived with high accuracy using Structure-Activity Relationships (SAR) of the homologous xylidine series.

Estimated pKa Range: 4.4 – 4.9 (at 25°C)

Mechanistic Drivers of Ionization

The basicity of the nitrogen atom is governed by a tug-of-war between three forces:

-

Inductive Effect (+I): The propyl group acts as an electron donor, increasing electron density on the nitrogen. This theoretically increases basicity compared to the parent 2,6-xylidine.

-

Steric Inhibition of Resonance (SIR): The bulky 2,6-dimethyl groups on the phenyl ring force the N-propyl group to twist out of the plane of the benzene ring. This "de-conjugation" prevents the nitrogen lone pair from delocalizing into the aromatic

-system.-

Result: The lone pair is more localized and available to accept a proton, making it more basic than unhindered anilines.[1]

-

-

Steric Hindrance to Solvation: Once protonated, the cationic ammonium species (

) must be stabilized by water molecules. The massive steric bulk of the ortho-methyls and the propyl chain blocks water access, destabilizing the cation.-

Result: This decreases the apparent basicity.

-

Comparative pKa Table

| Compound | Structure | pKa (Approx) | Dominant Effect |

| Aniline | Ph-NH₂ | 4.6 | Resonance Stabilization (Lowers pKa) |

| 2,6-Xylidine | 2,6-Me₂-Ph-NH₂ | 3.95 | Solvation Hindrance (Lowers pKa) |

| N-Ethyl-2,6-xylidine | 2,6-Me₂-Ph-NH-Et | 4.30 | +I Effect vs. Solvation Hindrance |

| N-Propyl-2,6-xylidine | 2,6-Me₂-Ph-NH-Pr | 4.6 ± 0.3 | SIR (Increases pKa) vs. Solvation (Decreases) |

| N,N-Dimethyl-2,6-xylidine | 2,6-Me₂-Ph-NMe₂ | ~5.8 | Complete De-conjugation (Increases pKa significantly) |

Implication for Chromatography: At neutral pH (7.0), N-propyl-2,6-xylidine exists almost entirely in its neutral (uncharged) form. To retain it on a C18 column, a high pH is not necessary; however, to elute it or control peak shape, a buffer pH of 2.5–3.0 (fully ionized) or >6.0 (fully neutral) is recommended to avoid "split" peaks near the pKa.

Solubility & Lipophilicity (LogP)

The lipophilicity of N-propyl-2,6-xylidine is significantly higher than that of Lidocaine or Prilocaine due to the lack of polar amide/ester linkages.

-

Predicted LogP: 3.4 – 3.8

-

Water Solubility:

-

pH < 3.0: Highly Soluble (Cationic form).

-

pH > 6.0:[2] Very Low (Neutral, oily form).

-

Practical Note: In aqueous synthesis workups, this impurity will partition into the organic layer (DCM or Toluene) at neutral/basic pH, allowing for removal from the more polar anesthetic salts.

-

Visualization: Ionization & Synthesis Context

The following diagram illustrates the ionization equilibrium and the structural factors influencing the pKa, as well as its formation context in Ropivacaine synthesis.

Caption: Figure 1. Ionization equilibrium of N-propyl-2,6-xylidine showing the competing steric effects on basicity and its origin as an alkylation byproduct.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Use this protocol to validate the exact pKa for regulatory submissions.

Reagents:

-

0.01 M HCl (Standardized).

-

0.01 M NaOH (Standardized).

-

Ionic Strength Adjuster: 0.1 M KCl.

-

Solvent: Water:Methanol (80:20 v/v) to ensure solubility of the neutral species. Note: The pKa must be corrected for the cosolvent effect using the Yasuda-Shedlovsky extrapolation.

Procedure:

-

Preparation: Dissolve 5.0 mg of N-propyl-2,6-xylidine hydrochloride salt in 50 mL of the 0.1 M KCl/Water:MeOH solvent.

-

Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.01 and 7.00.

-

Titration: Titrate with 0.01 M NaOH in 50 µL increments.

-

Data Collection: Record pH vs. Volume of NaOH.

-

Analysis: Plot the first derivative (

).[3] The inflection point corresponds to the pKa.-

Correction: Extrapolate the value to 0% Methanol if possible, or report as "Apparent pKa in 20% MeOH".

-

Protocol B: HPLC Method for Impurity Detection

Optimized for separating N-propyl-2,6-xylidine from Ropivacaine/Mepivacaine.

-

Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 20 mM Phosphate Buffer, pH 7.5 (Ensures impurity is neutral and retained).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B to 70% B over 15 minutes.

-

Detection: UV at 210 nm (Non-conjugated aniline absorbs poorly at 254 nm; 210 nm captures the benzene ring transitions).

-

Rationale: At pH 7.5, the impurity is uncharged (pH > pKa + 2) and will exhibit strong hydrophobic interaction with the column, eluting after the more polar anesthetic peaks.

References

-

PubChem. 2,6-Dimethylaniline (Compound Summary).[4] National Library of Medicine. Available at: [Link]

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.

- USP/EP Monographs.Ropivacaine Hydrochloride Impurity Profiling.

-

Cheméo. Chemical Properties of Propylamine and Derivatives. Available at: [Link]

Sources

Conformational Dynamics of N-(2,6-Dimethylphenyl)-N-propylamine: Steric Inhibition and Rotational Barriers

Topic: Conformational Analysis of N-(2,6-dimethylphenyl)-N-propylamine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.

Executive Summary

The structural integrity of 2,6-xylidine derivatives is a cornerstone in the pharmacology of local anesthetics (Lidocaine, Mepivacaine) and anti-arrhythmic agents (Mexiletine). This guide provides a rigorous conformational analysis of N-(2,6-dimethylphenyl)-N-propylamine , a secondary amine pharmacophore where the interplay between the ortho-methyl substituents and the N-propyl chain dictates bioavailability and receptor binding.

Unlike simple anilines, this molecule exhibits Steric Inhibition of Resonance (SIR) , forcing the nitrogen lone pair out of conjugation with the phenyl ring. This guide details the computational and experimental protocols required to map its conformational landscape, focusing on the high-energy rotational barriers that govern its interaction with voltage-gated sodium channels.

Structural Fundamentals: The "Ortho-Lock" Effect

The defining feature of N-(2,6-dimethylphenyl)-N-propylamine is the steric clash between the two ortho-methyl groups on the phenyl ring and the N-propyl substituent.

Steric Inhibition of Resonance (SIR)

In unsubstituted aniline, the amino nitrogen adopts a geometry intermediate between planar (

-

Planarity is Prohibited: A planar conformation would force the N-propyl group to eclipse the ortho-methyls, resulting in a severe van der Waals penalty (>10 kcal/mol).

-

The Twisted Ground State: To relieve this strain, the C(phenyl)-N bond rotates, twisting the nitrogen lone pair out of the

-system plane (dihedral angle -

Electronic Consequence: The loss of conjugation localizes the lone pair on the nitrogen, theoretically increasing basicity (

) compared to planar anilines, although steric bulk hinders proton approach.

The Conformational Manifold

The molecule possesses three critical degrees of freedom:

-

(C

-

(N-C

- (Nitrogen Inversion): The "umbrella flip" of the amine. In sterically crowded anilines, the inversion barrier often couples with rotation.

Computational Protocol: Mapping the Energy Surface

To rigorously define the low-energy conformers and transition states (TS), a hybrid Molecular Mechanics/DFT workflow is required.

Computational Workflow (DOT Visualization)

Figure 1: Standardized computational pipeline for determining rotational barriers and stable conformers in sterically hindered anilines.

Methodology Justification

-

Functional (wB97X-D): Standard B3LYP fails to accurately model the dispersion forces critical in the methyl-propyl steric clash. wB97X-D includes dispersion corrections essential for this packed system.

-

Basis Set (6-311++G(d,p)): Diffuse functions (++) are mandatory for correctly modeling the nitrogen lone pair and its potential hydrogen bonding interactions.

-

Solvation (PCM): Gas-phase calculations often overestimate intramolecular hydrogen bonding. A polarizable continuum model (PCM) mimics the physiological or NMR solvent environment.

Experimental Validation: Dynamic NMR (DNMR)

While X-ray crystallography provides a static snapshot (often frozen in a crystal packing artifact), Dynamic NMR (DNMR) is the gold standard for measuring the rotational barrier in solution.

The DNMR Logic

In the 2,6-dimethyl system, the rotation of the C(phenyl)-N bond exchanges the environment of the propyl group relative to the two methyls.

-

Fast Exchange (High Temp): The C-N bond rotates rapidly. The propyl group sees an "averaged" environment. The 2,6-methyl protons appear as a sharp singlet.

-

Slow Exchange (Low Temp): Rotation is slower than the NMR timescale. If the molecule adopts a specific chiral conformation (or if the probe is diastereotopic), signals may broaden or split (decoalescence).

Note: For N-(2,6-dimethylphenyl)-N-propylamine, the symmetry of the phenyl ring usually renders the two methyls equivalent unless the nitrogen inversion is also frozen and the molecule becomes chiral, or if restricted rotation makes the propyl methylene protons (

Experimental Protocol

-

Sample Preparation: Dissolve 10 mg of compound in 0.6 mL of deuterated solvent with a low freezing point (e.g.,

or Toluene- -

Variable Temperature (VT) Setup:

-

Start at 298 K. Acquire

spectrum. -

Cool in 10 K decrements down to 180 K (limit of solvent).

-

Monitor the

(propyl methylene) signal.

-

-

Data Analysis:

-

Look for broadening of the triplet corresponding to the

protons. -

At the coalescence temperature (

), use the Gutowsky-Holm approximation to calculate the free energy of activation (

-

Exchange Regime Diagram (DOT Visualization)

Figure 2: Evolution of NMR signals during Variable Temperature (VT) experiments. Determining Tc allows calculation of the rotational barrier.

Pharmacological Implications[1]

The conformation of N-(2,6-dimethylphenyl)-N-propylamine is not merely an academic curiosity; it drives the pharmacodynamics of sodium channel blockers.

Receptor Binding (The "Fit")

Local anesthetics bind to the intracellular side of the voltage-gated

-

Hydrophobic Interaction: The 2,6-dimethylphenyl moiety lodges into a hydrophobic pocket (Phe1764 in NaV1.7).

-

Conformational Requirement: The "twisted" conformation (perpendicular arrangement) is often the bioactive pose. The high rotational barrier ensures that the molecule spends significant time in this bioactive conformation, reducing the entropic penalty of binding.

Metabolic Stability

The steric hindrance that restricts rotation also restricts enzymatic attack.

-

Amidase/Esterase Shielding: In amide analogs (Lidocaine), the 2,6-methyls protect the carbonyl carbon from nucleophilic attack by hydrolases.

-

N-Dealkylation: In the amine (our topic), the methyls hinder Cytochrome P450 approach to the nitrogen, slowing down N-dealkylation and extending the half-life of the drug.

Quantitative Data Summary

| Parameter | Value (Approx.) | Significance |

| C(ar)-N Bond Length | 1.42 - 1.44 Å | Longer than aniline (1.38 Å) due to lack of conjugation. |

| Torsion Angle ( | 60° - 90° | Nitrogen lone pair is deconjugated from the ring. |

| Rotational Barrier | 5 - 12 kcal/mol | High enough to restrict rotation at low temp, low enough for rapid exchange at physiological temp. |

| ~4.5 - 5.5 | Higher than steric-free anilines due to lone pair localization. |

References

-

Anderson, J. E., et al. (1984). "Conformational analysis of N-alkyl-N-arylamines." Journal of the Chemical Society, Perkin Transactions 2. Link

-

Schaefer, T., et al. (1984).[1] "The free energy barrier to rotation about the Csp2-N bond in 4-bromo-2,6-difluoro-N-methylaniline."[1] Canadian Journal of Chemistry. Link

-

Yateem, A. H. (2020).[2] "Rotational barrier and electron-withdrawing substituent effects: Theoretical study of

-conjugation in para-substituted anilines." Mediterranean Journal of Chemistry. Link -

Giammona, D. A., et al. (2019). "Lowering the Torsional Barriers by Sterical Hindrance: Microwave Spectrum of 2,6-Dimethylanisole." The Journal of Chemical Physics. Link

-

PubChem Compound Summary. (2025). "2,6-Dimethylaniline."[1][3][4][5][6][7] National Center for Biotechnology Information. Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 2,6-Dimethylaniline | SIELC Technologies [sielc.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2,6-dimethylphenyl)-N-propylamine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: An Efficient and Scalable Synthesis Protocol for N-(2,6-dimethylphenyl)-N-propylamine via Reductive Amination

Abstract

This application note provides a detailed and field-proven protocol for the efficient synthesis of N-(2,6-dimethylphenyl)-N-propylamine, a valuable secondary amine intermediate. The described methodology is centered on reductive amination, a robust and highly selective one-pot reaction. By reacting 2,6-dimethylaniline with propanal in the presence of a mild reducing agent, this protocol circumvents the common pitfalls of over-alkylation associated with traditional SN2 reactions. The procedure is designed for scalability and high fidelity, yielding the target compound in excellent purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-characterized synthetic route.

Introduction and Strategic Rationale

N-(2,6-dimethylphenyl)-N-propylamine is a sterically hindered secondary amine that serves as a key building block in the synthesis of various specialty chemicals and pharmaceutical agents. The primary challenge in its synthesis lies in achieving selective mono-N-alkylation of the parent aniline, 2,6-dimethylaniline.

Conventional alkylation methods using propyl halides often result in a mixture of the desired secondary amine, unreacted starting material, and the over-alkylated tertiary amine, leading to difficult purifications and reduced yields.[1][2] To overcome these limitations, we present a protocol based on reductive amination (also known as reductive alkylation). This powerful strategy is one of the most effective and widely used methods for amine synthesis due to its high selectivity and operational simplicity.[3][4]

The core principle involves two distinct, sequential transformations occurring in a single reaction vessel:

-

Imine Formation: The nucleophilic 2,6-dimethylaniline reacts with propanal to form a hemiaminal intermediate, which subsequently dehydrates to form a Schiff base (imine).

-

In-Situ Reduction: The C=N double bond of the imine is immediately and selectively reduced to a C-N single bond by a hydride-based reducing agent.

This approach is inherently more controlled than direct alkylation because the imine formation is a reversible, single addition event, and the subsequent reduction "locks in" the desired mono-alkylated product.[1] We have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its mild nature, excellent functional group tolerance, and particular effectiveness in reducing imines in the presence of aldehydes without reducing the aldehyde itself.[1]

Reaction Mechanism and Workflow

The overall transformation proceeds as depicted in the reaction scheme below. The aniline and aldehyde first condense to form an iminium ion intermediate, which is then reduced by the hydride reagent.

Caption: General reaction scheme for reductive amination.

The experimental procedure is designed to be straightforward and is summarized in the workflow diagram below.

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) | Notes |

| 2,6-Dimethylaniline | 87-62-7 | 121.18 | 1.0 | 1.21 g (10.0 mmol) | Purity >98% |

| Propanal | 123-38-6 | 58.08 | 1.2 | 0.81 mL (12.0 mmol) | Purity >97% |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 1.5 | 3.18 g (15.0 mmol) | Handle in a fume hood |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL | Anhydrous grade |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 0.1 | 57 µL (1.0 mmol) | Catalyst |

| Saturated NaHCO₃ Solution | - | - | - | 50 mL | For work-up |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | - | As needed | Drying agent |

| Silica Gel | 7631-86-9 | - | - | As needed | For chromatography (230-400 mesh) |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for column chromatography

-

Inert atmosphere setup (optional, but recommended)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylaniline (1.21 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Stir the mixture until the aniline is fully dissolved.

-

Aldehyde and Catalyst Addition: Add propanal (0.81 mL, 12.0 mmol) to the solution, followed by glacial acetic acid (57 µL, 1.0 mmol). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

Addition of Reducing Agent: Cool the flask in an ice-water bath to 0-5 °C. Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and any gas evolution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed (typically 4-6 hours).

-

Work-up and Quenching: Once the reaction is complete, carefully quench it by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 25 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% EtOAc) to afford N-(2,6-dimethylphenyl)-N-propylamine as a pure oil.

Expected Results & Troubleshooting

| Parameter | Expected Outcome | Troubleshooting Tip |

| Yield | 80-90% | Low yield may result from impure reagents or insufficient reaction time. Ensure the NaBH(OAc)₃ is fresh and dry. |

| Appearance | Colorless to pale yellow oil | A dark color may indicate impurities; ensure proper purification. |

| Purity (Post-Column) | >98% (by NMR/GC-MS) | If starting material persists, consider increasing the equivalents of propanal and NaBH(OAc)₃ to 1.3 and 1.6, respectively. |

Alternative "Green Chemistry" Approach

An alternative efficient method is the direct N-alkylation of 2,6-dimethylaniline using 1-propanol, which serves as both the alkylating agent and a relatively benign solvent.[5] This reaction is typically catalyzed by a transition metal complex, such as a ruthenium-based catalyst, in the presence of a base like potassium hydroxide (KOH).[5]

-

Key Features: This method avoids the use of halides and hydride reagents, generating water as the primary byproduct, which aligns with green chemistry principles.[5]

-

Considerations: While attractive, this method requires a specific, and potentially costly, organometallic catalyst. The high reaction temperature (e.g., 100 °C) may also be a consideration for sensitive substrates.

Conclusion

The reductive amination protocol detailed herein represents a highly efficient, reliable, and scalable method for the synthesis of N-(2,6-dimethylphenyl)-N-propylamine. By leveraging a controlled, one-pot procedure with a mild reducing agent, this approach consistently delivers high yields of the pure product, making it an invaluable tool for researchers in organic synthesis and drug discovery. The self-validating nature of the protocol, combined with clear, step-by-step instructions, ensures high reproducibility in a standard laboratory setting.

References

-

Reductive amination. Wikipedia. [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules (Basel, Switzerland). [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

DI-N-PROPYLAMINE. Ataman Kimya. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(2,6-dimethylphenyl)-N-propylamine synthesis - chemicalbook [chemicalbook.com]

Application Note: High-Efficiency Reductive Amination of Sterically Hindered Anilines

Focus: Synthesis of N-Propyl-2,6-dimethylaniline from 2,6-Dimethylaniline and Propanal

Abstract & Strategic Context

The reductive alkylation of 2,6-disubstituted anilines presents a classic challenge in organic synthesis: steric deactivation . In the reaction between 2,6-dimethylaniline (2,6-DMA) and propanal, the ortho-methyl groups create a "picket fence" steric barrier that significantly retards the initial nucleophilic attack of the nitrogen lone pair onto the aldehyde carbonyl.

Standard reductive amination protocols (e.g., NaBH₄ in methanol) often fail here, resulting in stalled imine formation or competitive reduction of the aldehyde to 1-propanol. This Application Note details an optimized protocol using Sodium Triacetoxyborohydride (STAB) in the presence of acetic acid. This system promotes iminium ion formation while suppressing side reactions, offering a robust pathway for synthesizing N-propyl-2,6-dimethylaniline, a structural motif common in local anesthetics (e.g., Prilocaine analogs) and agrochemicals.

Critical Mechanistic Insight

To succeed, one must understand the failure mode of the standard reaction. The reaction proceeds through two stages:[1][2][3]

-

Equilibrium: Formation of the hemiaminal and subsequent dehydration to the iminium ion.

-

Reduction: Hydride transfer to the C=N bond.

In unhindered amines (e.g., aniline), Step 1 is rapid. In 2,6-DMA, the ortho-methyl groups destabilize the planar transition state required for imine formation. Therefore, acid catalysis is not optional—it is mandatory to drive the dehydration step. Furthermore, the reducing agent must be selective enough not to reduce the aldehyde (which is in excess) faster than the slow-forming imine.

Mechanistic Pathway Visualization

Figure 1: The acid-catalyzed pathway is critical for overcoming the steric barrier imposed by the 2,6-dimethyl substitution pattern.

Experimental Protocol: The STAB Method

This protocol is adapted from the foundational work of Abdel-Magid et al., optimized for hindered aromatic amines.

Materials & Reagents

| Reagent | Equiv.[4][5][6] | Role | Notes |

| 2,6-Dimethylaniline | 1.0 | Substrate | Toxic/Carcinogen.[5] Handle in fume hood. |

| Propanal | 1.2 - 1.5 | Electrophile | Excess drives equilibrium fwd. |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reductant | Moisture sensitive. Weigh quickly. |

| Acetic Acid (Glacial) | 1.0 - 2.0 | Catalyst | Critical for imine formation. |

| 1,2-Dichloroethane (DCE) | Solvent | Medium | Preferred over THF for solubility/rate. |

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add 2,6-Dimethylaniline (10 mmol, 1.21 g) and 1,2-Dichloroethane (DCE) (40 mL).

-

Note: If DCE is unavailable, THF is a viable alternative, though reaction times may increase.

2. Activation & Addition

-

Add Propanal (12-15 mmol, ~0.9 - 1.1 mL).

-

Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL).

-

Crucial Step: Stir this mixture for 20–30 minutes at Room Temperature (RT) before adding the reducing agent. This "pre-stir" allows the hemiaminal/imine equilibrium to establish.

3. Reduction

-

Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) in 3 portions over 10 minutes.

-

Observation: Mild effervescence may occur. The reaction is generally slightly exothermic; a water bath can be used if scale >10g.

4. Monitoring

-

Stir at RT under

. -

Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Timeline: Unlike unhindered amines (1-2 hrs), this reaction may require 4–16 hours due to the 2,6-dimethyl steric block.

5. Quench & Workup

-

Quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with Brine. Dry over anhydrous

. -

Concentrate in vacuo.

6. Purification

-

The crude oil is often >90% pure.

-

If necessary, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Operational workflow ensuring optimal imine formation prior to reduction.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance preventing imine formation. | Increase Acetic Acid to 2.0-3.0 equiv. Switch solvent to DCE (if using THF). |

| Aldehyde Reduction (Propanol formation) | Reducing agent attacking aldehyde before imine forms. | Extend the "Pre-Stir" phase to 1 hour. Ensure STAB is added after acid/aldehyde equilibration. |

| Dialkylation (Tertiary Amine) | Over-reaction. | Rare for 2,6-DMA due to extreme sterics. If observed, reduce Propanal to 1.05 equiv. |

| Sticky Emulsion during Workup | Boron salts. | Use Potassium Sodium Tartrate (Rochelle's Salt) solution instead of NaHCO₃ for the quench to chelate boron. |

Safety & Toxicology (HSE)

-

2,6-Dimethylaniline (2,6-Xylidine): Classified as a Carc. 1B (May cause cancer).[5] It is also toxic if swallowed or in contact with skin.

-

Control: Double-gloving (Nitrile) and handling exclusively in a fume hood are mandatory.

-

Waste: Segregate all aqueous waste; aniline derivatives are toxic to aquatic life.

-

-

Propanal: Highly flammable and lachrymatory.

-

STAB: Releases acetic acid upon hydrolysis; generates hydrogen gas (

) if exposed to strong acid/water rapidly.

References

-

Abdel-Magid, A. F., et al. (1996).[1][4][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][7][10] Link

- Context: The definitive guide on STAB protocols, specifically highlighting the need for acid c

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

- Context: Discusses the behavior of borohydrides in acidic media, supporting the mechanistic r

-

Ripin, D. H. B., et al. (2003).[7] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115–120.[7] Link

-

Context: Provides industrial context for scaling reductive aminations of substituted amines.[5]

-

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

nucleophilic substitution conditions for N-propyl-2,6-xylidine synthesis

Application Note: Optimized Nucleophilic Substitution Protocol for N-Propyl-2,6-Xylidine Synthesis

Executive Summary & Mechanistic Challenge

Objective: To synthesize

The Steric Paradox:

Synthesizing

Standard protocols (e.g., MeOH/RT) fail here. Successful synthesis requires a "forcing" strategy that utilizes:

-

Dipolar Aprotic Solvation: To strip the cation coat and expose the naked nucleophile.

-

Finkelstein Catalysis: In situ conversion of alkyl bromides to more reactive iodides.

-

Thermal Activation: To overcome the elevated activation energy barrier caused by steric clash.

Reaction Mechanism & Pathway Analysis

The reaction follows a bimolecular nucleophilic substitution (

Key Mechanistic Insight: The transition state is crowded. The use of a Phase Transfer Catalyst (PTC) or a solubility promoter is critical to maintain a high concentration of the active deprotonated amine species.

Figure 1: Reaction pathway highlighting the steric blockade against tertiary amine formation.

Experimental Protocol: The "Iodide-Boosted" Alkylation

This protocol uses the Finkelstein Modification . 1-Bromopropane is cheap and stable, but reacts slowly. Adding catalytic Sodium Iodide (NaI) converts it transiently to 1-Iodopropane, which reacts

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 2,6-Dimethylaniline | 1.0 | Substrate | Clear to pale yellow oil. |

| 1-Bromopropane | 1.2 | Electrophile | Slight excess to drive completion. |

| Potassium Carbonate ( | 2.0 | Base | Anhydrous, granular (grind to powder). |

| Sodium Iodide (NaI) | 0.1 (10 mol%) | Catalyst | Essential for rate acceleration. |

| DMF (Dimethylformamide) | Solvent | Medium | Anhydrous grade is preferred. |

Step-by-Step Procedure

Phase 1: Activation

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.

-

Solvation: Dissolve 2,6-Dimethylaniline (12.1 g, 100 mmol) in 40 mL of DMF .

-

Base Addition: Add Potassium Carbonate (27.6 g, 200 mmol) . Note: Grind the

in a mortar before addition to maximize surface area. -

Catalyst Addition: Add Sodium Iodide (1.5 g, 10 mmol) . Stir at Room Temperature (RT) for 10 minutes.

Phase 2: Alkylation 5. Reagent Addition: Add 1-Bromopropane (14.8 g, 120 mmol) via syringe. 6. Thermal Cycle: Heat the mixture to 95°C .

- Critical Control Point: Do not exceed 110°C. Higher temperatures promote elimination of propyl bromide to propene gas.

- Monitoring: Stir vigorously at 95°C for 12–16 hours .

- TLC Check: Eluent Hexane:EtOAc (9:1). Stain with KMnO4 or Iodine. Product

Phase 3: Workup & Purification [1]

8. Quench: Cool to RT. Pour the reaction mixture into 200 mL of ice-water .

9. Extraction: Extract with Ethyl Acetate (

- Why? DMF partitions into the water; the amine moves to the organic layer.

- Wash: Wash the combined organics with Brine (

- Drying: Dry over anhydrous

- Purification (Distillation): The crude oil is best purified via vacuum distillation.

- Target: Collect the fraction boiling at approx. 105–110°C at 10 mmHg (values may vary based on vacuum strength).

Process Workflow & Quality Control

This workflow ensures the removal of the specific impurities associated with this synthesis: unreacted xylidine and residual DMF.

Figure 2: Isolation and purification workflow.

Quality Control Specifications

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Clear, colorless to pale yellow liquid. |

| Identity | ||

| Purity | GC-MS / HPLC | >98.0% (Area %). |

| Residual Solvent | HS-GC | DMF < 880 ppm (ICH limit). |

Troubleshooting & Optimization

Problem: Low Conversion (<50%)

-

Cause: The "Orthogonal Attack" problem. The methyl groups block the trajectory.

-

Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 120°C. Caution: Ensure your alkyl halide does not boil off (use a sealed tube if necessary).

Problem: Emulsion during Extraction

-

Cause: Residual DMF creates a surfactant effect with the basic water.

-

Solution: Add a small amount of Methanol to the aqueous phase before extraction, or saturate the aqueous phase completely with solid NaCl.

Problem: Product Color Darkening

-

Cause: Oxidation of the aniline nitrogen.

-

Solution: Store the product under Argon/Nitrogen in an amber vial. 2,6-xylidines are prone to oxidation upon long-term air exposure.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of on hindered amines).

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

- Specific Hindered Amine Protocols: Adapted from standard protocols for 2,6-diisopropylaniline alkylation found in: Org. Process Res. Dev. 2008, 12, 6, 1142–1145. (Demonstrates the necessity of polar aprotic solvents for 2,6-substituted anilines).

- Finkelstein Catalysis in Amine Alkylation:J. Org. Chem. 2004, 69, 11, 3993–3996.

Sources

Application Note: Microwave-Assisted Synthesis of N-(2,6-dimethylphenyl)-N-propylamine

Abstract

The N-alkylation of anilines is a cornerstone reaction in organic synthesis, yielding critical intermediates for pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed protocol for the synthesis of N-(2,6-dimethylphenyl)-N-propylamine from 2,6-dimethylaniline, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). Compared to conventional heating methods, which often require long reaction times and can lead to undesired by-products, microwave irradiation offers a green, efficient, and highly reproducible alternative.[1][2] This guide details two robust protocols: a direct N-alkylation using 1-bromopropane and a greener "Borrowing Hydrogen" methodology using 1-propanol. We will explore the mechanistic rationale, provide step-by-step experimental procedures, and present expected outcomes, underscoring the significant advantages of MAOS, including dramatic reductions in reaction time, increased yields, and improved energy efficiency.[3][4][5][6]

Introduction: The Case for Microwave-Assisted N-Alkylation

N-(2,6-dimethylphenyl)-N-propylamine is a secondary amine derivative whose structural motif is relevant in the development of more complex molecular architectures. The traditional synthesis of such compounds via N-alkylation often involves reacting an aniline with an alkyl halide. While effective, these reactions can be sluggish and prone to over-alkylation, yielding the undesired tertiary amine.[7]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[8] Unlike conventional heating, which relies on slow conductive heat transfer, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][6] This phenomenon, known as dielectric heating, is governed by the dipolar polarization and ionic conduction mechanisms of the reactants and solvent.[5][8] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity by minimizing the formation of thermal degradation by-products.[1][2][5] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[3][4][5]

This document provides researchers with two validated protocols for the synthesis of N-(2,6-dimethylphenyl)-N-propylamine, designed for execution in a modern microwave reactor.

Reaction Mechanisms and Strategic Considerations

Pathway A: Direct Alkylation with 1-Bromopropane

This pathway follows a classical nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine product and preventing the reaction from stalling.

-

Rationale for Microwave Acceleration: The polar transition state of the SN2 reaction is stabilized by the microwave field, accelerating the reaction rate. Furthermore, polar reagents and solvents efficiently absorb microwave energy, leading to rapid heating and significantly reduced reaction times.[4]

Pathway B: Catalytic N-Alkylation with 1-Propanol (Borrowing Hydrogen)

The "Borrowing Hydrogen" or hydrogen autotransfer methodology is an elegant and atom-economical approach to N-alkylation.[9] This process, typically catalyzed by a transition metal complex (e.g., Manganese or Ruthenium), proceeds via a multi-step domino reaction:

-

The catalyst temporarily "borrows" hydrogen from the alcohol (1-propanol), oxidizing it in situ to the corresponding aldehyde (propanal).

-

The aldehyde then condenses with the amine (2,6-dimethylaniline) to form an imine intermediate.

-

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated secondary amine product.

-

Rationale for Microwave Acceleration: This greener pathway uses readily available and less toxic alcohols as alkylating agents, with water as the only theoretical byproduct.[9][10] Microwave heating can significantly enhance the efficiency of the catalytic cycle, driving the reaction to completion in a shorter timeframe.

Below is a diagram illustrating the general workflow for the microwave-assisted synthesis.

Caption: General workflow for microwave-assisted N-alkylation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Microwave vials are sealed and can build up significant pressure; handle with care.

Materials and Equipment

-

Reagents:

-

2,6-Dimethylaniline (≥98%)

-

1-Bromopropane (≥99%) or 1-Propanol (≥99.5%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Manganese Pincer Complex Catalyst (for Protocol B, as described in literature[10])

-

Potassium tert-butoxide (t-BuOK)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl Acetate, HPLC grade

-

Hexanes, HPLC grade

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Dedicated microwave synthesis reactor

-

10 mL microwave reaction vials with snap caps/crimp seals

-

Magnetic stir bars

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Flash column chromatography system

-

Analytical balance

-

TLC plates (silica gel 60 F₂₅₄)

-

Protocol A: Direct N-Alkylation with 1-Bromopropane

This protocol is optimized for selectivity and speed, leveraging a common alkyl halide.

Step-by-Step Procedure:

-

Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2,6-dimethylaniline (1.0 mmol, 121.2 mg), potassium carbonate (2.0 mmol, 276.4 mg), and 3 mL of anhydrous DMF.

-

Addition of Alkylating Agent: Add 1-bromopropane (1.1 mmol, 135.3 mg, ~101 µL) to the vial.

-

Reaction Setup: Securely seal the vial. Place it into the cavity of the microwave reactor.

-

Microwave Irradiation: Program the reactor to heat the mixture to 140 °C , hold for 15 minutes , with magnetic stirring. Use a maximum power setting of 300 W and monitor the internal temperature and pressure.

-

Work-up: After the reaction has cooled to room temperature, open the vial. Quench the reaction by adding 10 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 98:2 Hexanes:Ethyl Acetate) to afford the pure N-(2,6-dimethylphenyl)-N-propylamine.

Protocol B: "Borrowing Hydrogen" N-Alkylation with 1-Propanol

This protocol represents a greener alternative, using an alcohol as the alkylating agent.[10]

Step-by-Step Procedure:

-

Reagent Preparation: In an oven-dried 10 mL microwave reaction vial under an inert atmosphere (e.g., Argon), add the Manganese pincer catalyst (0.03 mmol, 3 mol%), and potassium tert-butoxide (1.0 mmol, 112.2 mg).

-

Addition of Reactants: Add 2,6-dimethylaniline (1.0 mmol, 121.2 mg), 1-propanol (1.2 mmol, 72.1 mg, ~89 µL), and 2 mL of anhydrous toluene.

-

Reaction Setup: Securely seal the vial and place it into the microwave reactor.

-

Microwave Irradiation: Program the reactor to heat the mixture to 120 °C , hold for 30 minutes , with vigorous magnetic stirring.

-

Work-up and Extraction: After cooling, quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol A to yield the desired product.

Expected Results and Data

The microwave-assisted protocols offer significant improvements over conventional heating methods. The following table summarizes typical parameters and expected outcomes.

| Parameter | Protocol A (Microwave) | Protocol B (Microwave) | Conventional Heating (Oil Bath) |

| Alkylating Agent | 1-Bromopropane | 1-Propanol | 1-Bromopropane |

| Reaction Time | 15 minutes | 30 minutes | 12 - 24 hours |

| Temperature | 140 °C | 120 °C | 100 °C (Reflux) |

| Typical Yield | 85 - 95% | 75 - 85% | 50 - 70% |

| Byproducts | Minimal over-alkylation | Water | Significant over-alkylation |

| Green Chemistry | Moderate | High | Low |

Product Characterization: The identity and purity of the final product, N-(2,6-dimethylphenyl)-N-propylamine (MW: 163.26 g/mol ), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can interfere with the reaction, particularly in Protocol B. Increasing the reaction time or temperature in small increments may improve conversion.

-

Over-alkylation: The formation of the tertiary amine, N,N-dipropyl-2,6-dimethylaniline, can occur. To minimize this, ensure the stoichiometry of the aniline to the alkylating agent is at least 1:1 or slightly favors the aniline. Using a sterically hindered base can also disfavor the second alkylation.[7]

-

Incomplete Reaction: Ensure efficient stirring to overcome any mass transfer limitations. Check the calibration and power output of the microwave reactor.

Conclusion

Microwave-assisted synthesis provides a superior platform for the N-alkylation of 2,6-dimethylaniline, yielding N-(2,6-dimethylphenyl)-N-propylamine with high efficiency and purity.[8] The protocols outlined in this note demonstrate the ability of MAOS to drastically reduce reaction times from many hours to minutes and significantly increase product yields compared to conventional methods.[1][2] The "Borrowing Hydrogen" method, in particular, showcases a greener, more atom-economical approach that is highly amenable to microwave acceleration.[9][10] These methodologies offer researchers and drug development professionals a reliable, scalable, and environmentally conscious route to valuable secondary amine building blocks.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.

- Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous C

- Microwave-assisted synthesis of nitrogen heterocycles. De Gruyter.

- Method of separating alkyl anilines.

- Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. Benchchem.

- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.

- Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Bentham Science.

- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.

- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.

- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library.

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- N-(2,6-dimethylphenyl)-N-propylamine synthesis. ChemicalBook.

- (2,6-Dimethylphenyl)-N-phenylmethanimidamide. PMC.

- Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC.

- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi

- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi

- Simple and Efficient Microwave Assisted N-Alkylation of Is

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. ijrpas.com [ijrpas.com]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. rjpdft.com [rjpdft.com]

- 9. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Catalyst Selection for the Alkylation of 2,6-Dimethylaniline

Introduction

The N-alkylation of anilines, particularly 2,6-dimethylaniline, is a cornerstone of industrial organic synthesis, yielding critical intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic introduction of alkyl groups onto the nitrogen atom of 2,6-dimethylaniline significantly alters its chemical properties, paving the way for the synthesis of a diverse array of value-added products. The choice of catalyst is paramount in directing the regioselectivity of this transformation, favoring N-alkylation over the competing C-alkylation of the aromatic ring.[1][3] This guide provides a comprehensive overview of catalyst selection for the alkylation of 2,6-dimethylaniline, detailing the underlying principles, experimental protocols, and comparative performance data to empower researchers in this field.

The Dichotomy of Catalysis: Homogeneous vs. Heterogeneous Systems

The selection of a catalytic system for the alkylation of 2,6-dimethylaniline hinges on a fundamental choice between homogeneous and heterogeneous catalysts. Each class presents a distinct set of advantages and disadvantages that must be weighed based on the specific requirements of the application, such as scale, desired product purity, and cost-effectiveness.

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase.[4][5] This intimacy at the molecular level often translates to high activity and selectivity under mild reaction conditions.[5] However, the key drawback lies in the often-difficult and costly separation of the catalyst from the reaction products, which can lead to product contamination and catalyst loss.[4][5]

Heterogeneous catalysts , in contrast, exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction.[4][5] This physical distinction simplifies catalyst recovery and recycling, making them highly desirable for industrial-scale continuous processes.[4] While historically perceived as less selective than their homogeneous counterparts, significant advancements in materials science have led to the development of highly selective and active solid catalysts.

Logical Relationship: Catalyst Choice

Caption: Decision framework for choosing between homogeneous and heterogeneous catalysts.

Solid Acid Catalysts: The Workhorses of N-Alkylation

Solid acid catalysts, particularly zeolites and modified clays, have emerged as the frontrunners for the vapor-phase N-alkylation of anilines.[1][6] Their well-defined pore structures, high surface areas, and tunable acidity provide a powerful platform for achieving high selectivity towards N-alkylated products.

Zeolites: Shape-Selective Catalysis in Action

Zeolites are crystalline aluminosilicates with a three-dimensional network of pores and channels of molecular dimensions. This unique microporous structure imparts shape selectivity, where the size and shape of the reactant and product molecules, in relation to the zeolite's pores, play a crucial role in determining the reaction outcome.[3] For the alkylation of 2,6-dimethylaniline, zeolites with appropriate pore diameters can preferentially allow the formation and diffusion of the N-alkylated product while sterically hindering the formation of bulkier C-alkylated isomers.[3]

Several types of zeolites have been investigated for aniline alkylation, including Y-zeolites, ZSM-5, and Beta zeolites.[6][7] The acidity of the zeolite, which arises from the presence of Brønsted and Lewis acid sites, is a critical parameter influencing catalytic activity.[1] The total concentration of acid sites generally decreases in the order: H-Y > H-MOR > H-BEA > H-MFA.[7][8]

The Role of Catalyst Acidity and Reaction Parameters

The interplay between catalyst acidity and reaction conditions is crucial for maximizing the yield of the desired N-alkylated product.

-

Acidity: A higher concentration of acid sites generally leads to increased conversion of the aniline.[8] However, excessively strong acid sites can promote side reactions such as C-alkylation and catalyst deactivation due to coke formation.[7][8] Therefore, a balance must be struck to achieve both high activity and selectivity.

-

Temperature: Increasing the reaction temperature generally enhances the rate of alkylation. However, at very high temperatures, side reactions and catalyst deactivation can become more pronounced.[3][6]

-

Flow Rate/Residence Time: A lower flow rate, corresponding to a longer residence time of the reactants on the catalyst, can favor the formation of di-alkylated products (N,N-dialkylaniline).[3]

-

Reactant Molar Ratio: An excess of the alkylating agent, such as an alcohol, can also drive the reaction towards the formation of di-alkylated products.[3]

Experimental Protocol: Vapor-Phase Alkylation of 2,6-Dimethylaniline using a Zeolite Catalyst

This protocol outlines a general procedure for the vapor-phase alkylation of 2,6-dimethylaniline with an alcohol (e.g., methanol or ethanol) over a solid acid catalyst in a fixed-bed reactor.

Materials and Equipment

-

2,6-Dimethylaniline (reagent grade)

-

Alkylating agent (e.g., methanol, ethanol; anhydrous)

-

Solid acid catalyst (e.g., H-Y zeolite, H-ZSM-5)

-

Inert gas (e.g., Nitrogen, Argon)

-

Fixed-bed reactor system with temperature and flow control

-

High-pressure liquid pump

-

Gas chromatograph (GC) for product analysis

Experimental Workflow

Caption: Step-by-step workflow for vapor-phase alkylation.

Detailed Procedure

-

Catalyst Pre-treatment: The zeolite catalyst is typically calcined in air at a high temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water and organic impurities.

-

Reactor Loading: A known weight of the pre-treated catalyst is packed into the fixed-bed reactor, forming a catalyst bed. The ends of the bed are typically supported by inert materials like quartz wool.

-

System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Reaction Conditions: The reactor is heated to the desired reaction temperature (e.g., 250-400 °C) under a continuous flow of the inert gas.

-

Reactant Feed: A mixture of 2,6-dimethylaniline and the alkylating agent, at a specific molar ratio, is fed into the reactor using a high-pressure liquid pump. The liquid feed is vaporized before entering the catalyst bed.

-

Reaction: The vaporized reactants pass through the catalyst bed where the alkylation reaction occurs.

-

Product Collection: The reaction products exiting the reactor are cooled and condensed in a collection vessel.

-

Analysis: The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of 2,6-dimethylaniline and the selectivity to the N-alkylated and other products.

Data Presentation: Catalyst Performance Comparison

| Catalyst | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | N-Monoalkylaniline Selectivity (%) | N,N-Dialkylaniline Selectivity (%) | C-Alkylation Selectivity (%) | Reference |

| H-Y Zeolite | Ethanol | 300 | 85 | 75 | 10 | 5 | [6] |

| H-ZSM-5 | Ethanol | 300 | 78 | 80 | 5 | 15 | [6] |

| H-BEA Zeolite | Methanol | 350 | 92 | 88 | 8 | 4 | [7] |

| S-115 Zeolite | Lower Alkanol | 300 | High | High | Low | Virtually None | [3] |

| Attapulgite Clay with Iron Oxide | Ethanol | 330-440 | 75-80 | - | - | 74 (for 2,6-diethylaniline) | [9] |

Note: The data presented is a representative summary from various sources and actual results may vary depending on specific experimental conditions.

Alternative Catalytic Systems

While solid acids are dominant, other catalytic systems have shown promise for the alkylation of anilines.

Metal-Based Catalysts

Various metal-based catalysts, including those based on cobalt, nickel, and iron, have been employed for the N-alkylation of amines.[6] These systems can operate under diverse reaction conditions and offer an alternative to solid acids. For example, Co2+-exchanged zeolite catalysts have been successfully used for the N-alkylation of aromatic amines with alcohols.[6] Copper-chromite catalysts have also been investigated for N-alkylation reactions via a hydrogen auto-transfer process.[10]

Lewis Acid Catalysts

Lewis acids, such as aluminum derivatives of aromatic amines (aluminum anilides), can catalyze the ortho-alkylation of anilines with olefins.[11] Friedel-Crafts catalysts like aluminum chloride can also promote this reaction.[11] More recently, gold(I) complexes have been shown to catalyze the Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes.[12]

Reaction Mechanism: A Closer Look

The alkylation of anilines over solid acid catalysts is believed to proceed through a mechanism involving both Brønsted and Lewis acid sites.[1]

Proposed Mechanism for N-Alkylation

Caption: Simplified mechanism for N-alkylation over a solid acid catalyst.

In this proposed pathway, the alcohol (alkylating agent) is first activated by a Brønsted acid site on the catalyst surface, leading to the formation of a protonated alcohol. This intermediate then dehydrates to form a carbocation, which is a potent electrophile. The nucleophilic nitrogen atom of the 2,6-dimethylaniline then attacks the carbocation, resulting in the formation of the N-alkylated product. Lewis acid sites can also contribute to the activation of the alcohol.

Conclusion

The selection of an appropriate catalyst is a critical determinant of success in the alkylation of 2,6-dimethylaniline. Solid acid catalysts, particularly zeolites, offer a robust and selective platform for vapor-phase N-alkylation, with performance being highly dependent on the catalyst's acidity and the reaction conditions. While heterogeneous systems are often favored for their ease of separation and recyclability, a thorough understanding of the advantages and limitations of both homogeneous and heterogeneous approaches is essential for optimizing this important industrial transformation. Future research will likely focus on the development of novel catalytic materials with enhanced activity, selectivity, and stability to further improve the efficiency and sustainability of N-alkylated aniline synthesis.

References

- Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents.

-

N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites - ResearchGate. Available at: [Link]

-

Zeolite-Containing Catalysts in Alkylation Processes - lidsen. Available at: [Link]

-